![molecular formula C11H11NO2 B6337039 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 1007455-35-7](/img/structure/B6337039.png)

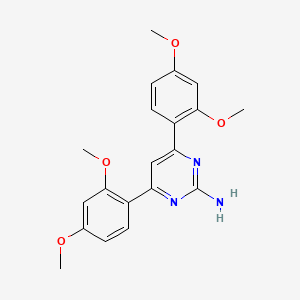

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

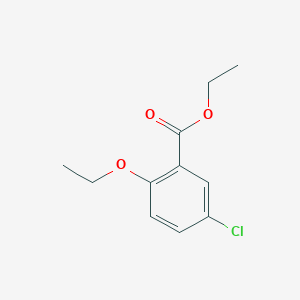

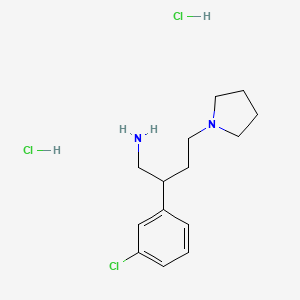

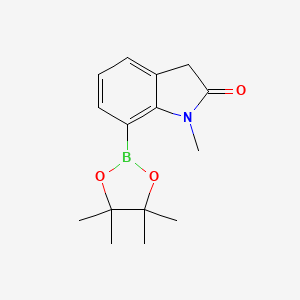

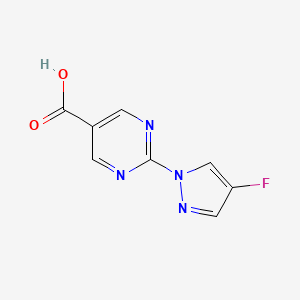

The synthesis of spirocyclic compounds, such as 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one, is a significant area of research in organic chemistry . Stereoselective synthesis approaches have been developed for spirocyclic oxindoles with spiro-3- to 8-membered rings . Recent strategies in the synthesis of spiroindole and spirooxindole scaffolds have also been reported .Molecular Structure Analysis

The molecular structure of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be analyzed using its InChI code and key . The InChI code is 1S/C11H13NO/c1-13-9-4-2-3-8-10 (9)11 (5-6-11)7-12-8/h2-4,12H,5-7H2,1H3 and the InChI key is MYUFPLMFHJOOLV-UHFFFAOYSA-N . Further analysis can be done using tools like ChemSpider .Chemical Reactions Analysis

The chemical reactions involving 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be analyzed based on the types of chemical reactions and the stereochemistry involved . Sigmatropic rearrangements, including hydride shifts and Cope, Claisen, and Wittig rearrangements, can be considered .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be analyzed based on its molecular weight, purity, and physical form . The compound is a white to yellow solid .Aplicaciones Científicas De Investigación

PLK4 Inhibition

“5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one” is a potent and selective PLK4 inhibitor . PLK4 plays a key role in centriole replication, and its inhibition disrupts mitosis . This offers a novel approach to treating chromosomally unstable cancers .

Pancreatic Cancer Treatment

This compound has shown significant activity in pancreatic cancer patient-derived xenografts . Treatment with this compound significantly reduced tumor growth and increased survival in four out of the six models tested .

Reduction of Tumor-Initiating Cells

Treatment with “5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one” resulted in a significant reduction of tumor-initiating cells . This could potentially limit the ability of the cancer to spread or recur.

Impact on Proliferation Marker Ki-67

The use of this compound was associated with a reduction in the expression of the proliferation marker Ki-67 . This suggests that it may slow down the rate of cancer cell division.

Increase in Nuclear Diameter

An increase in nuclear diameter was observed during treatment with this compound . This could be indicative of changes in the cell cycle or cellular stress responses.

Development of Oral Antitumor Agents

The compound “5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one” (also known as CFI-400945) has been identified as a potent, orally active antitumor agent . This makes it a promising candidate for the development of new cancer therapies.

Safety and Hazards

Propiedades

IUPAC Name |

6-methoxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)10(13)12-11(9)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUXTTUPUBRZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)